molecular formula C22H30F3N3O2 B5711550 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE

2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE

Cat. No.: B5711550
M. Wt: 425.5 g/mol
InChI Key: BKWGQWLHTRHTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-(TRIFLUOROMETHYL)BENZOIC ACID with piperazine under dehydrating conditions to form the piperazine derivative.

    Coupling with Piperidine: The piperazine derivative is then coupled with piperidine using a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to form the intermediate compound.

    Final Step: The intermediate is then reacted with 2,2-DIMETHYLPROPAN-1-ONE under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE.

    Reduction: Reduction can be achieved using reducing agents like LITHIUM ALUMINIUM HYDRIDE or SODIUM BOROHYDRIDE.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: POTASSIUM PERMANGANATE in acidic medium.

    Reduction: LITHIUM ALUMINIUM HYDRIDE in dry ether.

    Substitution: NUCLEOPHILES such as AMINES or ALCOHOLS in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with various biological targets.

    Industrial Applications: It is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE: is compared with other compounds such as:

Uniqueness

The unique structural feature of this compound is the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F3N3O2/c1-21(2,3)20(30)28-9-7-16(8-10-28)19(29)27-13-11-26(12-14-27)18-6-4-5-17(15-18)22(23,24)25/h4-6,15-16H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWGQWLHTRHTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.